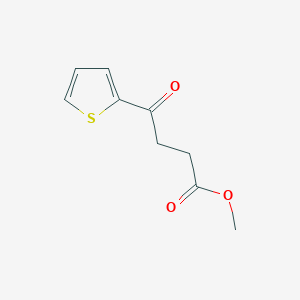

Methyl 4-oxo-4-(thiophen-2-yl)butanoate

Übersicht

Beschreibung

Methyl 4-oxo-4-(thiophen-2-yl)butanoate is a versatile organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis.

Synthetic Routes and Reaction Conditions:

Knoevenagel Condensation: This method involves the condensation of thiophen-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of thiophen-2-boronic acid with this compound in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryls and heteroaryls.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Knoevenagel condensation reactions, optimized for high yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often facilitated by catalysts like palladium or nickel.

Major Products Formed:

Oxidation: this compound can be oxidized to form thiophene-2-carboxylic acid or its esters.

Reduction: Reduction can yield thiophene-2-methanol or thiophene-2-carbaldehyde.

Substitution: Substitution reactions can produce a variety of functionalized thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl 4-oxo-4-(thiophen-2-yl)butanoate

The synthesis of this compound typically involves several classical organic chemistry techniques, including Friedel-Crafts acylation and alcoholysis. The process includes:

- Preparation of Acylating Reagent : Utilizing an anhydride as a precursor.

- Friedel-Crafts Acylation : This step involves the reaction of thiophene with the acylating agent to form a 1,4-dicarbonyl compound.

- Isolation : The final product is isolated through liquid-liquid extraction techniques.

The synthesis process is documented in various studies, highlighting its educational value in teaching fundamental organic reactions .

Biological Activities

This compound has shown promise in several biological applications:

2.1. Inhibition of Enzymes

One notable application is its role as an inhibitor of 15-Prostaglandin Dehydrogenase (15-PGDH), an enzyme involved in the metabolism of prostaglandins. Studies have demonstrated that derivatives of this compound can significantly increase PGE2 levels in various tissues, suggesting potential therapeutic effects in conditions like colitis and recovery post-bone marrow transplantation .

2.2. Anti-Diabetic Activity

Research indicates that compounds related to this compound exhibit anti-diabetic properties by inhibiting α-glucosidase activity. In vivo studies on diabetic mice have shown that these compounds can effectively lower blood glucose levels while being safe for use .

Medicinal Chemistry Applications

The compound's structural characteristics allow it to serve as a versatile building block in medicinal chemistry:

3.1. Development of New Drug Candidates

This compound can be modified to create novel drug candidates targeting various diseases, including inflammatory disorders and cancers. Its derivatives have been explored for their potential to inhibit kinase activities, which are crucial in cancer progression .

3.2. Organic Synthesis

In organic synthesis, this compound acts as an intermediate for the preparation of more complex molecules, including those with thiophene rings that are valuable in pharmaceuticals and agrochemicals .

Case Studies and Experimental Data

The following table summarizes key findings from studies involving this compound:

Wirkmechanismus

The mechanism by which Methyl 4-oxo-4-(thiophen-2-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives synthesized from this compound.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic Acid: A closely related compound with similar applications in medicinal chemistry and organic synthesis.

Ethyl Acetoacetate: Often used as a starting material in the synthesis of thiophene derivatives.

Methyl 4-oxo-4-(phenyl)butanoate: A phenyl analog of the compound, used in similar synthetic applications.

Uniqueness: Methyl 4-oxo-4-(thiophen-2-yl)butanoate is unique due to its specific structural features, such as the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its phenyl analogs.

Biologische Aktivität

Methyl 4-oxo-4-(thiophen-2-yl)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHOS and a molecular weight of approximately 198.24 g/mol. The compound features a butanoate structure with a ketone group at the fourth position and a thiophene ring at the second position, which enhances its chemical reactivity and biological potential.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The thiophene moiety can modulate enzyme activity, potentially leading to significant therapeutic effects. Specifically, preliminary studies suggest that this compound may act as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in metabolic processes that are often dysregulated in cancer cells.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit notable antimicrobial properties . This compound has shown promise against various bacterial strains, including drug-resistant strains of Staphylococcus aureus. Its mechanism involves inhibiting key enzymes in bacterial biosynthetic pathways, which is crucial for developing new antibacterial agents .

Anticancer Properties

The compound's potential in anticancer therapy is also noteworthy. By inhibiting LDH, it may reduce lactate production in cancer cells, thereby impacting their growth and survival. Additionally, studies have suggested that thiophene derivatives can induce apoptosis in cancer cells, making them valuable candidates for further development in cancer treatment strategies .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that methyl 4-oxo derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.35–0.75 µg/mL against both sensitive and resistant strains of Staphylococcus aureus. This highlights the compound's potential as a lead structure for developing new antibiotics .

- Inhibition Studies : In vitro studies have shown that methyl 4-oxo derivatives can effectively inhibit MenB in the menaquinone biosynthesis pathway, crucial for bacterial survival. The binding affinity of these compounds to MenB was characterized by a dissociation constant (K) value indicating strong interactions .

- Cellular Activity Modulation : Preliminary findings suggest that this compound can modulate cellular activities by interacting with specific molecular targets, leading to significant biological responses that could be leveraged therapeutically .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry:

| Application | Description |

|---|---|

| Antimicrobial Agents | Potential development of new antibiotics targeting resistant bacterial strains |

| Anticancer Therapeutics | Inhibitors of metabolic enzymes involved in cancer cell proliferation |

| Organic Synthesis | Intermediate for synthesizing various biologically active compounds |

| Material Science | Development of organic semiconductors and conductive polymers |

Eigenschaften

IUPAC Name |

methyl 4-oxo-4-thiophen-2-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQYPEWQHTZIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.